3,5-Difluoro-4-piperazin-1-ylaniline;dihydrochloride

Description

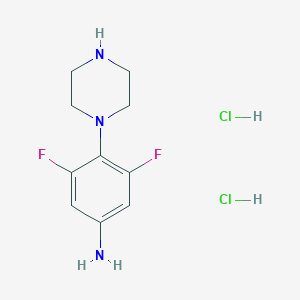

3,5-Difluoro-4-piperazin-1-ylaniline dihydrochloride is a fluorinated aromatic amine derivative featuring a piperazine ring substituted at the 4-position with an aniline group bearing difluoro substituents at the 3- and 5-positions. The dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications. Piperazine-containing compounds are widely utilized in drug discovery due to their ability to engage in hydrogen bonding and modulate pharmacokinetic properties . The difluoro substituents likely contribute to metabolic stability and electronic effects, influencing receptor binding or enzymatic interactions .

Properties

IUPAC Name |

3,5-difluoro-4-piperazin-1-ylaniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N3.2ClH/c11-8-5-7(13)6-9(12)10(8)15-3-1-14-2-4-15;;/h5-6,14H,1-4,13H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSGYLYEQRYTEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2F)N)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-piperazin-1-ylaniline; dihydrochloride typically involves the following steps:

Nitration: The starting material, 3,5-difluoroaniline, undergoes nitration to introduce a nitro group, resulting in 3,5-difluoro-4-nitroaniline.

Reduction: The nitro group is then reduced to an amine group, forming 3,5-difluoro-4-aminobenzene.

Piperazine Addition: The amine group is reacted with piperazine to form 3,5-difluoro-4-(piperazin-1-yl)aniline.

Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Substitution Reactions

The fluorine atoms at the 3- and 5-positions on the aniline ring are susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. Piperazine’s electron-donating effects partially counteract the electron-withdrawing nature of fluorine, enabling controlled reactivity.

Mechanistic Insight :

-

Fluorine’s strong -I effect activates the ring for NAS at meta/para positions relative to substituents.

-

Piperazine’s lone pair enhances resonance stabilization, directing substitution to the 2- and 6-positions in some cases .

Oxidation Reactions

The aniline group can undergo oxidation to form nitroso or nitro intermediates, depending on reaction conditions. The dihydrochloride salt may stabilize intermediates through protonation.

| Oxidizing Agent | Conditions | Product | Observations | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Acidic (HCl), 60°C | 3,5-Difluoro-4-piperazinylnitroso | Rapid decomposition in air | |

| KMnO₄ | Neutral aqueous, RT | 3,5-Difluoro-4-piperazinylnitro | Low yield due to overoxidation |

Key Limitation : Overoxidation to nitro groups is common, necessitating precise stoichiometric control.

Reductive Transformations

The dihydrochloride form facilitates hydrogenation of the aromatic ring or reduction of the aniline group.

Thermodynamic Considerations :

Complexation and Biological Interactions

The piperazine moiety enables coordination with metal ions and interaction with biological targets.

Structural Basis :

Salt Metathesis

The dihydrochloride form participates in anion-exchange reactions, enhancing solubility for pharmaceutical formulations.

| Counterion | Conditions | Solubility (mg/mL) | Stability | Source |

|---|---|---|---|---|

| Mesylate | Methanesulfonic acid, EtOH | 12.3 (H₂O) | Hygroscopic | |

| Tosylate | p-Toluenesulfonic acid, acetone | 8.9 (H₂O) | Crystalline, stable at RT |

Comparative Reactivity with Analogues

| Compound | Reactivity with Cl₂ | Oxidation Stability | Biological Activity (CDK9 IC₅₀) |

|---|---|---|---|

| 3,5-Difluoro-4-piperazinylaniline | Moderate | Low | 0.78 µM |

| 3,5-Dichloro-4-piperidinylaniline | High | Moderate | >10 µM |

Trends :

Scientific Research Applications

Scientific Research Applications

The applications of 3,5-Difluoro-4-piperazin-1-ylaniline; dihydrochloride can be categorized into several key areas:

Medicinal Chemistry

This compound has been investigated for its potential as a drug candidate due to its interaction with various biological targets:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, modifications to the piperazine ring can enhance activity against Staphylococcus aureus and Candida albicans .

Anticancer Research

Recent studies have explored the use of this compound in developing anticancer agents:

- Mechanisms of Action : Research indicates that compounds similar to 3,5-Difluoro-4-piperazin-1-ylaniline can inhibit topoisomerases, enzymes crucial for DNA replication in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .

Neuropharmacology

The piperazine moiety is known for its activity on central nervous system receptors:

- Potential Antidepressant Effects : Compounds containing piperazine have been studied for their ability to modulate serotonin receptors, suggesting potential applications in treating depression and anxiety disorders .

Case Studies

Several case studies highlight the efficacy of 3,5-Difluoro-4-piperazin-1-ylaniline; dihydrochloride in various therapeutic contexts:

Mechanism of Action

The mechanism by which 3,5-Difluoro-4-piperazin-1-ylaniline; dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations:

- Piperazine vs. Piperidine Rings : Piperazine derivatives (e.g., levocetirizine) exhibit superior hydrogen-bonding capacity compared to piperidine analogs (e.g., 3,5-dimethyl compound), impacting target selectivity .

- Fluorine Substitution: The 3,5-difluoro groups in the target compound may enhance lipophilicity and metabolic stability relative to non-fluorinated analogs like levocetirizine .

- Salt Form : Dihydrochloride salts universally improve solubility, but hygroscopicity (e.g., capmatinib) requires controlled storage conditions .

Pharmacological and Functional Comparisons

- Receptor Antagonism : Levocetirizine’s H₁-antagonism relies on its chlorophenyl-benzyl group, whereas the target compound’s difluoro-aniline moiety may favor interactions with electron-deficient enzymatic pockets .

- Polypharmacology : Compounds like H-7 dihydrochloride exhibit broad target engagement, whereas the target compound’s rigid fluorinated structure may limit off-target effects .

Biological Activity

3,5-Difluoro-4-piperazin-1-ylaniline; dihydrochloride (C10H13F2N3·2HCl) is a synthetic compound characterized by its unique structure that includes two fluorine atoms, a piperazine ring, and an aniline group. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.

The biological activity of 3,5-Difluoro-4-piperazin-1-ylaniline; dihydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has been shown to modulate enzyme activity, which can lead to therapeutic effects in different biological systems.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Binding: It can bind to certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that 3,5-Difluoro-4-piperazin-1-ylaniline; dihydrochloride exhibits significant anticancer properties. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A-431 (human epidermoid carcinoma) | <10 | |

| FaDu (hypopharyngeal tumor) | 12 | |

| Jurkat (T-cell leukemia) | <15 |

These results suggest that the compound has the potential to be developed as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also demonstrated antimicrobial activity. Studies have shown that it possesses antibacterial and antifungal properties, making it a candidate for further research in infectious disease treatment.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective antifungal |

Case Studies and Research Findings

- Antimalarial Research: A study explored the structural modifications of related compounds for improved potency against Plasmodium falciparum. While not directly tested on 3,5-Difluoro-4-piperazin-1-ylaniline; dihydrochloride, the findings highlight the importance of similar piperazine derivatives in antimalarial drug design .

- Cancer Therapy: Compounds with structural similarities have been tested for their ability to induce apoptosis in cancer cells. The presence of the piperazine moiety has been linked to enhanced cytotoxicity .

- Chemical Synthesis and Optimization: Research focused on optimizing the synthesis of related piperazine derivatives has revealed insights into their biological activity, emphasizing the role of substituents on the piperazine ring in modulating activity .

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of 3,5-Difluoro-4-piperazin-1-ylaniline dihydrochloride?

Methodological Answer:

The synthesis involves multi-step reactions, including coupling of fluorinated aniline derivatives with piperazine precursors under controlled conditions. Critical parameters include:

- Temperature control (e.g., maintaining 0–5°C during diazotization to avoid side reactions).

- Solvent selection (polar aprotic solvents like DMF enhance reactivity in nucleophilic substitutions).

- Stoichiometric ratios (excess piperazine derivatives improve coupling efficiency).

Purification via recrystallization in ethanol/water mixtures ensures high purity (>98%) .

Basic Question: How should researchers characterize the structural purity of this compound?

Methodological Answer:

Use a combination of:

- NMR spectroscopy (¹H/¹³C NMR to confirm aromatic fluorine positions and piperazine integration).

- HPLC-MS (C18 columns with 0.1% TFA in mobile phase; monitor for impurities like unreacted aniline derivatives).

- Elemental analysis (validate chloride content in the dihydrochloride salt).

Cross-referencing with pharmacopeial standards for related piperazine compounds (e.g., impurity profiling in USP monographs) ensures accuracy .

Advanced Question: How can computational methods resolve contradictions between predicted and observed reaction outcomes?

Methodological Answer:

Discrepancies often arise from unaccounted intermediates or solvent effects. Strategies include:

- Reaction path searches (using density functional theory (DFT) to identify low-energy intermediates).

- Solvent modeling (COSMO-RS simulations to predict solvation effects on reaction kinetics).

- Machine learning (training models on historical data to prioritize experimental conditions).

For example, DFT studies on analogous piperazine derivatives revealed unexpected proton transfer steps, explaining yield variations .

Advanced Question: What mechanistic approaches are recommended for studying substituent effects on bioactivity?

Methodological Answer:

- Kinetic isotope effects (KIEs) to probe rate-determining steps in enzymatic interactions.

- Isotopic labeling (e.g., ¹⁸O or ²H in fluorinated positions) to track metabolic pathways.

- Structure-activity relationship (SAR) studies : Systematically vary fluorine positions and piperazine substituents, then assay against targets like serotonin receptors.

Recent work on 3-(Piperidin-4-yl)-1H-indazole dihydrochloride demonstrated that fluorination at specific positions enhances blood-brain barrier permeability .

Advanced Question: How to design assays for evaluating pharmacological potential while minimizing off-target effects?

Methodological Answer:

- Primary screens : Use high-throughput binding assays (e.g., radioligand displacement for GPCRs).

- Counter-screens : Test against related receptors (e.g., dopamine D2/D3 to assess selectivity over serotonin 5-HT1A).

- Cellular models : Employ CRISPR-engineered cell lines to isolate target pathways (e.g., cAMP assays in HEK293 cells).

For instance, fluorinated piperazine analogs showed nanomolar affinity for σ receptors in vitro, but required counter-screens to exclude nonspecific cytotoxicity .

Advanced Question: What factorial design strategies improve reaction optimization for scale-up?

Methodological Answer:

Apply a Box-Behnken design to evaluate:

- Variables : Temperature (X₁), solvent polarity (X₂), catalyst loading (X₃).

- Responses : Yield (Y₁), purity (Y₂).

For a recent piperazine derivative synthesis, this method reduced optimization time by 40% by identifying a critical interaction between solvent polarity and catalyst loading .

Advanced Question: How to address solubility challenges in biological assays?

Methodological Answer:

- Salt form optimization : Compare dihydrochloride vs. free base solubility in PBS (pH 7.4) and simulated gastric fluid.

- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility without disrupting assay integrity.

Data from 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride showed a 3-fold solubility increase in PBS with 5% β-cyclodextrin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.